N-[1-cyano-2,2-bis(ethylsulfanyl)ethenyl]-4-methylbenzamide
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Overview
Description
N-[1-cyano-2,2-bis(ethylsulfanyl)eth-1-en-1-yl]-4-methylbenzamide is a synthetic organic compound with the molecular formula C15H18N2OS2 and a molecular weight of 306.45 g/mol . This compound is characterized by the presence of a cyano group, two ethylsulfanyl groups, and a 4-methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-cyano-2,2-bis(ethylsulfanyl)eth-1-en-1-yl]-4-methylbenzamide typically involves the reaction of 4-methylbenzoyl chloride with a suitable cyano compound in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-cyano-2,2-bis(ethylsulfanyl)eth-1-en-1-yl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to 50°C.
Reduction: Lithium aluminum hydride; 0°C to room temperature.
Substitution: Bromine, nitric acid; room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated benzamides.
Scientific Research Applications
N-[1-cyano-2,2-bis(ethylsulfanyl)eth-1-en-1-yl]-4-methylbenzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-cyano-2,2-bis(ethylsulfanyl)eth-1-en-1-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the ethylsulfanyl groups can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[1-cyano-2,2-bis(methylsulfanyl)eth-1-en-1-yl]-4-methylbenzamide
- N-[1-cyano-2,2-bis(ethylsulfanyl)eth-1-en-1-yl]-4-chlorobenzamide
Uniqueness
N-[1-cyano-2,2-bis(ethylsulfanyl)eth-1-en-1-yl]-4-methylbenzamide is unique due to the presence of both cyano and ethylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable tool in various research applications .
Properties
Molecular Formula |
C15H18N2OS2 |
---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
N-[1-cyano-2,2-bis(ethylsulfanyl)ethenyl]-4-methylbenzamide |
InChI |
InChI=1S/C15H18N2OS2/c1-4-19-15(20-5-2)13(10-16)17-14(18)12-8-6-11(3)7-9-12/h6-9H,4-5H2,1-3H3,(H,17,18) |
InChI Key |
IBTKQVVBWSHWNH-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=C(C#N)NC(=O)C1=CC=C(C=C1)C)SCC |
Origin of Product |
United States |
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